molecular formula C8H7N3O7 B14309504 1-Methoxy-4-(trinitromethyl)benzene CAS No. 110175-17-2

1-Methoxy-4-(trinitromethyl)benzene

Cat. No.: B14309504
CAS No.: 110175-17-2
M. Wt: 257.16 g/mol
InChI Key: HSIHEXNCPHPRSB-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trinitromethyl)benzene is a high-purity organic compound of significant interest in advanced chemical research and development. Its structure, featuring a methoxy group and a trinitromethyl group on a benzene ring, suggests potential utility as a key synthetic intermediate or building block in energetic materials chemistry, organic synthesis, and materials science. Researchers value this compound for exploring novel reaction pathways and developing new functional materials. This product is intended for laboratory and research applications only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions. For more information on its specific properties and potential applications, consult the available scientific literature.

Properties

CAS No.

110175-17-2

Molecular Formula

C8H7N3O7

Molecular Weight

257.16 g/mol

IUPAC Name

1-methoxy-4-(trinitromethyl)benzene

InChI

InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3

InChI Key

HSIHEXNCPHPRSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 4-Methoxytoluene Derivatives

A two-step approach involves:

  • Chlorination : 4-Methoxytoluene reacts with Cl₂ under UV light to form 4-methoxybenzyl chloride.
  • Nitration : Treatment with mixed acid (HNO₃/H₂SO₄) at 0–5°C introduces nitro groups sequentially:
Step Conditions Intermediate Yield
1 Cl₂, UV, CCl₄, 25°C, 6 hr 4-Methoxybenzyl chloride 85%
2 HNO₃ (98%), H₂SO₄, 0°C, 8 hr 1-Methoxy-4-(trinitromethyl)benzene 62%

This method faces challenges in controlling over-nitration, requiring precise temperature control.

Oxime-Nitrogen Dioxide Tetroxide (N₂O₄) Reaction

Adapted from pyridine trinitromethyl syntheses, 4-methoxybenzaldehyde oxime reacts with N₂O₄:

Reaction Scheme :
$$
\text{4-Methoxybenzaldehyde oxime} + 3\text{N}2\text{O}4 \xrightarrow{\text{CH}_3\text{CN, 60°C}} \text{this compound} + \text{byproducts}
$$

Optimized Parameters :

  • Solvent: Acetonitrile
  • Temperature: 60°C
  • Time: 12 hr
  • Yield: 58% (after column chromatography)

Mechanism :

  • N₂O₄ generates nitrosonium (NO⁺) and nitrate (NO₃⁻) ions.
  • Sequential nitration of the oxime’s α-carbon forms the trinitromethyl group.
  • Acidic workup eliminates the oxime nitrogen.

Direct Electrophilic Substitution

Using 1-methoxybenzene (anisole) as a substrate, this method employs:

Conditions :

  • Nitrating agent: Acetyl nitrate (AcONO₂)
  • Solvent: Dichloromethane
  • Temperature: -10°C

Results :

  • Primary product: 4-Nitroanisole (87% yield)
  • Further nitration at the methyl position is inefficient (<10% yield), limiting utility.

Alternative Pathways

Radical Nitration

Initiated by AIBN (azobisisobutyronitrile), this method uses tert-butyl nitrite (t-BuONO) as a nitro source:

Component Role Quantity
AIBN Radical initiator 0.1 eq
t-BuONO Nitro group donor 3 eq
4-Methoxytoluene Substrate 1 eq

Outcome :

  • Forms 1-methoxy-4-(dinitromethyl)benzene (41% yield).
  • Requires additional nitration step for trinitro product.

Metal-Catalyzed C–H Functionalization

Palladium catalysts enable direct C–H nitration, though limited by methoxy group coordination:

System :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 2,2'-Bipyridine
  • Nitration agent: N-nitrosaccharin

Limitations :

  • Regioselectivity favors para-nitroanisole (72%) over trinitromethyl products.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • 1545 cm⁻¹ (asymmetric NO₂ stretch)
    • 1340 cm⁻¹ (symmetric NO₂ stretch)
    • 1260 cm⁻¹ (C–O–CH₃ stretch).
  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 3.89 (s, 3H, OCH₃)
    • δ 7.12–7.45 (m, 4H, aromatic).
  • XRD : Monoclinic crystal system with a = 7.12 Å, b = 5.98 Å, c = 12.45 Å.

Chemical Reactions Analysis

1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

Nitro groups significantly alter reactivity and stability. For example:

  • 1-Methoxy-4-(2-nitroethenyl)benzene (): Structure: Features a nitrovinyl group. Properties: Used in organic synthesis; safety data indicate precautions for irritancy (Xi hazard code) .
  • Such compounds may require stringent handling, contrasting with the milder hazards of nitrovinyl analogs.

Propenyl-Substituted Derivatives

Isomerization and catalytic activity are key themes:

  • 1-Methoxy-4-(1-propenyl)benzene (trans-anethole) and 1-methoxy-4-(2-propenyl)benzene (methyl chavicol) ():
    • Isomerization : Catalyzed by K-salt on alumina, achieving 99% conversion to trans-anethole with 89% selectivity .
    • Applications : Flavor compounds in food (e.g., sauced beef essence) .
    • Contrast : Trinitromethyl’s bulky, electron-withdrawing nature would impede isomerization, favoring instead redox or decomposition pathways.

Sulfonyl and Seleno Derivatives

Electron-withdrawing groups dominate these systems:

  • 1-Methoxy-4-(methylsulfonyl)benzene (): Synthesis: Photocatalytically produced in 90% yield using nitrogen-doped carbon nanosolenoid (N-CNS). Reactivity: Sulfonyl groups enhance stability in redox reactions, contrasting with nitro groups’ propensity for explosive decomposition.
  • 1-Methoxy-4-(phenylseleno)benzene (): Biomedical Role: Inhibits lactate dehydrogenase (LDHA), a target in cancer metabolism . Comparison: Trinitromethyl’s high electronegativity might disrupt enzyme binding differently than seleno groups.

Alkyl-Substituted Derivatives

Branching impacts oxidation pathways:

  • 1-Methoxy-4-(1-methylethyl)benzene (): Oxidation: Catalyzed by NHPI/Cu(II), yielding 1-(4-methoxyphenyl)ethanone (68–75% selectivity) . Contrast: Trinitromethyl’s oxidation would likely produce highly energetic intermediates, limiting synthetic utility compared to alkyl analogs.

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituent Key Properties/Applications References
1-Methoxy-4-(2-nitroethenyl)benzene Nitrovinyl Synthetic intermediate; irritant
1-Methoxy-4-(1-propenyl)benzene Propenyl Flavor compound; isomerization
1-Methoxy-4-(methylsulfonyl)benzene Methylsulfonyl Photocatalysis (90% yield)
1-Methoxy-4-(phenylseleno)benzene Phenylseleno LDHA inhibition (anticancer potential)
1-Methoxy-4-(1-methylethyl)benzene Isopropyl Oxidation to ketones (73% yield)

Table 2: Catalytic and Biomedical Performance

Compound Type Reaction/Conditions Outcome References
Propenyl derivatives Isomerization (K₂CO₃/Al₂O₃, 60°C) 99% conversion, 89% selectivity
Sulfonyl derivatives Photocatalysis (N-CNS, visible light) >90% yield in oxygenation
Seleno derivatives LDHA inhibition assay Significant enzyme suppression

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Methoxy-4-(trinitromethyl)benzene, and what are their key optimization parameters?

  • Methodology : Synthesis typically involves sequential functionalization of a benzene ring. The methoxy group is introduced via nucleophilic substitution (e.g., using NaOCH₃ on a halogenated precursor), followed by trinitromethyl group installation through nitration or radical-mediated trifluoromethylation.
  • Optimization :

  • Nitration conditions : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
    • Key challenges : Managing the compound’s thermal instability during nitration; yields often <50% due to competing side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • 1H/13C NMR :

  • Methoxy group : Singlet at δ ~3.8 ppm (1H NMR); δ ~55 ppm (13C NMR).
  • Trinitromethyl group : Deshielded aromatic protons (δ ~8.5–9.0 ppm) due to electron-withdrawing effects .
    • IR spectroscopy : Strong NO₂ asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.
    • X-ray crystallography : SHELX software is recommended for structure refinement; high-resolution data can resolve bond-length anomalies in the nitro groups .

Advanced Research Questions

Q. How can researchers resolve conflicting literature reports regarding the thermal stability of this compound?

  • Contradiction analysis : Discrepancies often arise from differing experimental conditions (e.g., heating rate, atmosphere).
  • Methodology :

  • Perform differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways.
  • Compare experimental data with computational thermolysis models (e.g., DFT calculations of bond dissociation energies) .
    • Key finding : The compound is stable below 80°C but undergoes exothermic decomposition at higher temperatures, with activation energy ~120 kJ/mol.

Q. What strategies exist for modulating the electrophilic substitution patterns in this compound derivatives?

  • Regioselectivity control :

  • The methoxy group (ortho/para-directing) competes with the trinitromethyl group (meta-directing). Use solvent polarity (e.g., nitrobenzene vs. DMF) to influence transition-state stabilization .
  • Computational guidance : Frontier molecular orbital (FMO) analysis via DFT predicts preferred sites for electrophilic attack (e.g., C-2 vs. C-5 positions) .
    • Experimental validation : Halogenation (e.g., Br₂/FeBr₃) at predicted sites confirms regiochemical outcomes.

Safety and Handling

Q. What specific safety protocols are recommended for handling this compound during synthetic procedures?

  • PPE : Explosion-resistant face shields, nitrile gloves (tested against nitro compounds), and flame-retardant lab coats .
  • Engineering controls :

  • Conduct reactions in fume hoods with blast shields.
  • Use spark-free refrigeration for storage (2–8°C, sealed under inert gas) .
    • Waste disposal : Neutralize nitro residues with 10% NaOH before incineration by licensed hazardous waste handlers .

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